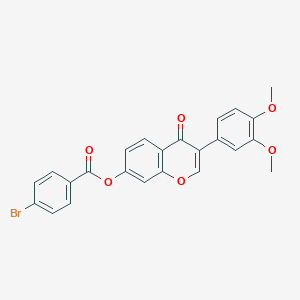

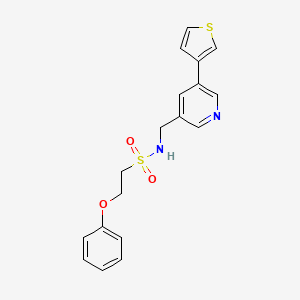

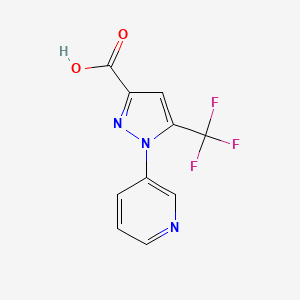

![molecular formula C15H9ClFN3OS2 B2774420 5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide CAS No. 338791-89-2](/img/structure/B2774420.png)

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution . These reactions lead to the formation of the 1,3,4-thiadiazole ring and the attachment of the sulfonamide group .Aplicaciones Científicas De Investigación

Antiviral Activity

The synthesis of this compound led to the discovery of novel sulfonamides with antiviral properties . Specifically, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity. This finding suggests potential applications in plant protection and viral disease management.

Agrochemicals

Given the compound’s structural features, it could be relevant for agricultural applications. Previous studies have reported that sulfonamide derivatives possess herbicidal properties . Investigating its impact on weed control or crop protection could be worthwhile.

Enantioselective Crystallization

Interestingly, related compounds with similar structures have exhibited enantioselective behavior during crystallization . Investigating whether this compound displays similar properties could open up new avenues in chiral chemistry.

Surfactant Analysis

While not directly related to this compound, its fluorophenyl substituent could inspire research in surfactant analysis. Sodium tetrakis(4-fluorophenyl)borate dihydrate, for instance, is used as a reagent for titrating nonionic surfactants . Exploring analogous applications could be intriguing.

Direcciones Futuras

The future directions for the study of this compound could involve further exploration of its biological activities and potential applications. Given the known activities of sulfonamides and 1,3,4-thiadiazoles, this compound could be studied for potential use in medical or agricultural applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is the human glycolate oxidase (hGOX) . Glycolate oxidase is a peroxisomal flavoenzyme that generates glyoxylate, a key intermediate in various metabolic pathways.

Mode of Action

The compound acts as an inhibitor of the human glycolate oxidase. The crystal structure of hGOX in complex with the compound has been determined, revealing that the inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

Biochemical Pathways

The inhibition of hGOX affects the metabolism of glyoxylate. When the normal metabolism of glyoxylate is impaired, glyoxylate yields oxalate, which forms insoluble calcium deposits, particularly in the kidneys . Therefore, the compound’s action on hGOX can influence these downstream effects.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as the presence of other substances in the environment .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-N-(4-fluorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3OS2/c16-9-1-7-12(8-2-9)22-15-13(19-20-23-15)14(21)18-11-5-3-10(17)4-6-11/h1-8H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZNZTNDGNRJPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(SN=N2)SC3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

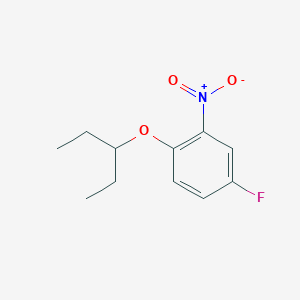

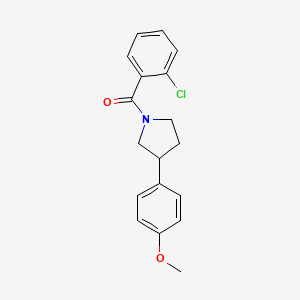

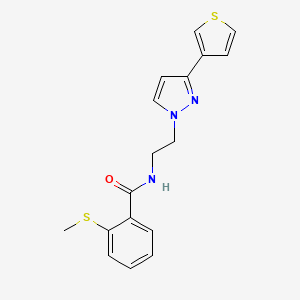

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2774337.png)

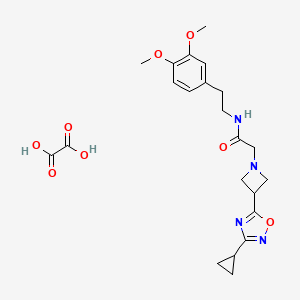

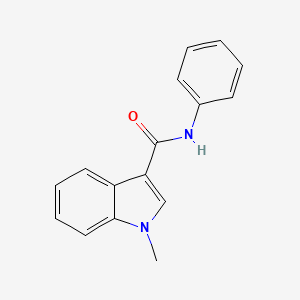

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2774341.png)

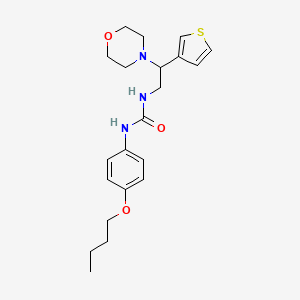

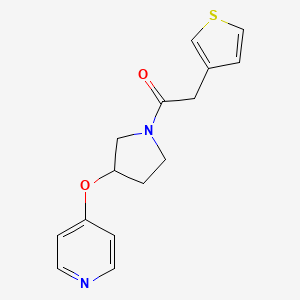

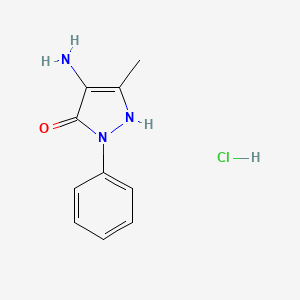

![3H-Imidazo[4,5-b]pyridine, 7-nitro-, 4-oxide](/img/structure/B2774360.png)